molecular formula C9H20O2Si B14329610 [(1-Butoxyethenyl)oxy](trimethyl)silane CAS No. 108167-65-3

[(1-Butoxyethenyl)oxy](trimethyl)silane

Cat. No.: B14329610
CAS No.: 108167-65-3
M. Wt: 188.34 g/mol
InChI Key: QVOVAPDFMDEZJZ-UHFFFAOYSA-N
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Description

(1-Butoxyethenyl)oxysilane is a silyl enol ether characterized by a butoxy-substituted ethenyl group bonded to a trimethylsilyloxy moiety. These compounds are pivotal in organic synthesis, particularly as intermediates in aldol reactions, enolate chemistry, and protective group strategies due to their stability and controlled reactivity .

Properties

CAS No.

108167-65-3

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

1-butoxyethenoxy(trimethyl)silane

InChI

InChI=1S/C9H20O2Si/c1-6-7-8-10-9(2)11-12(3,4)5/h2,6-8H2,1,3-5H3

InChI Key

QVOVAPDFMDEZJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butoxyethenyl)oxysilane typically involves the reaction of trimethylsilyl chloride with butoxyethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production Methods

Industrial production of (1-Butoxyethenyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Scientific Research Applications

(1-Butoxyethenyl)oxysilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Butoxyethenyl)oxysilane involves the formation of stable silicon-oxygen bonds. The compound can act as a radical H-donor or hydride donor, making it useful in various reduction and substitution reactions. The molecular targets and pathways involved include the silicon-oxygen bond formation and cleavage, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., tert-butyl in ) enhance steric protection but may lower yields due to hindered reactivity.
  • Aromatic substituents (e.g., phenyl, fluorophenyl) require optimized Grignard conditions for efficient enolization .
  • The target compound’s butoxy group likely necessitates polar aprotic solvents (e.g., THF) for optimal silylation .

Physical and Spectral Properties

Substituents dictate physical states, volatility, and spectral signatures.

Compound Name Physical State IR νmax (cm⁻¹) NMR δ (¹H/¹³C) Reference
(1-Butoxyethenyl)oxysilane Likely oil ~2970 (C-H), ~1250 (Si-O) δ ~0.1 (Si(CH₃)₃), δ 4.2 (OCH₂C₄H₉) Inferred
((1-(4-Fluorophenyl)but-1-en-1-yl)oxy)trimethylsilane (1e) Oil 3063 (Ar C-H), 2929 (Si-CH₃) ¹³C: 148.8 (C-F), 0.7 (Si(CH₃)₃)
Trimethyl((1-phenylvinyl)oxy)silane Oil 3035 (Ar C-H), 1260 (Si-O) ¹H: 7.18–7.41 (Ar H), 0.1 (Si(CH₃)₃)
(Z)-((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane (6v) Solid (mp 87–90°C) 3017 (C=C), 2894 (Si-CH₃) ¹H: 3.73 (OMe), 2.35–2.24 (CH₂)

Key Observations :

  • Aliphatic substituents (e.g., butoxy) result in lower melting points compared to aromatic analogs .
  • IR spectra consistently show Si-O stretches near 1250 cm⁻¹ and Si-CH₃ bends near 800 cm⁻¹ .
  • ¹H NMR signals for trimethylsilyl groups appear as singlets near δ 0.1 .

Key Observations :

  • Electron-donating groups (e.g., butoxy) enhance nucleophilicity at the α-carbon, favoring aldol additions .
  • Aromatic and fluorinated analogs exhibit specialized reactivity in cross-coupling and polymer synthesis .

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